molecular formula C17H20N2O2S B2821900 1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea CAS No. 2415631-10-4

1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea

Cat. No.: B2821900
CAS No.: 2415631-10-4
M. Wt: 316.42
InChI Key: ACMUEIZKGFBGQW-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a phenoxyethyl group and a thiophenylcyclopropylmethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea typically involves the following steps:

  • Formation of the Phenoxyethyl Intermediate

      Starting Materials: Phenol and 2-chloroethanol.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide to form 2-phenoxyethanol.

  • Formation of the Thiophenylcyclopropylmethyl Intermediate

      Starting Materials: Thiophene and cyclopropylmethyl bromide.

      Reaction Conditions: The reaction is conducted under reflux conditions with a suitable base like potassium carbonate to yield 1-thiophen-3-ylcyclopropylmethanol.

  • Coupling Reaction

      Starting Materials: 2-phenoxyethanol and 1-thiophen-3-ylcyclopropylmethanol.

      Reaction Conditions: The intermediates are reacted with phosgene or a phosgene equivalent in the presence of a base such as triethylamine to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxyethyl and thiophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or electrophiles like acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenoxyethyl)-3-(cyclopropylmethyl)urea: Lacks the thiophenyl group.

    1-(2-Phenoxyethyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea: Differs in the position of the thiophenyl group.

    1-(2-Phenoxyethyl)-3-[(1-furanylcyclopropyl)methyl]urea: Contains a furanyl group instead of a thiophenyl group.

Uniqueness

1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea is unique due to the presence of both phenoxyethyl and thiophenylcyclopropylmethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-phenoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-16(18-9-10-21-15-4-2-1-3-5-15)19-13-17(7-8-17)14-6-11-22-12-14/h1-6,11-12H,7-10,13H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMUEIZKGFBGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NCCOC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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